molecular formula C7H14N4 B12871002 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine

Katalognummer: B12871002
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: ROTFVCQBJYDFEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen bonding and dipole interactions, making them valuable in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole-containing compounds typically involves multistep synthetic routes. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent cyclization to form the triazole ring . For 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine, specific synthetic routes may involve the use of ethyl hydrazine and methyl isothiocyanate under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1,2,4-triazoles often involves large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups, leading to a wide range of triazole-based compounds .

Wissenschaftliche Forschungsanwendungen

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The compound can inhibit the activity of specific enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-N,N,4-trimethyl-4H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the ethyl and trimethyl groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C7H14N4

Molekulargewicht

154.21 g/mol

IUPAC-Name

5-ethyl-N,N,4-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-5-6-8-9-7(10(2)3)11(6)4/h5H2,1-4H3

InChI-Schlüssel

ROTFVCQBJYDFEC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C(N1C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.